molecular formula C19H15F3N4O2 B11018762 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11018762
M. Wt: 388.3 g/mol
InChI Key: MTOVUZKDJDSYON-UHFFFAOYSA-N
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Description

  • React the benzimidazole intermediate with a pyrrolidine derivative.
  • Form the desired pyrrolidine ring through cyclization.
  • Trifluoromethylphenyl Substitution

    • Introduce the trifluoromethylphenyl group using appropriate reagents.
  • Industrial Production

    Industrial-scale production methods may vary, but the synthetic steps remain consistent. Researchers and manufacturers optimize reaction conditions, catalysts, and yields.

    Preparation Methods

    Synthetic Routes

    The synthesis of this compound involves several steps

    • Formation of Benzimidazole Ring

      • Start with appropriate precursors (e.g., o-phenylenediamine).
      • Cyclize the precursors under suitable conditions to form the benzimidazole ring.

    Chemical Reactions Analysis

    Reactions Undergone

      Oxidation: The compound may undergo oxidation reactions, affecting its stability and reactivity.

      Reduction: Reduction reactions can modify functional groups.

      Substitution: The trifluoromethylphenyl group is susceptible to substitution reactions.

    Common Reagents and Conditions

      Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

      Substitution: Nucleophiles (e.g., amines) for aromatic substitution.

    Major Products

    • Oxidation: Oxidized derivatives.
    • Reduction: Reduced forms.
    • Substitution: Various substituted products.

    Scientific Research Applications

    This compound finds applications in:

      Chemistry: As a building block for designing new molecules.

      Biology: Studying biological processes or as a probe in cellular studies.

      Medicine: Investigating potential drug candidates.

      Industry: Used in materials science or catalysis.

    Mechanism of Action

    The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

    Comparison with Similar Compounds

      1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: .

      4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline: .

      N-((E,2E)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene)aniline hydroiodide: .

    Properties

    Molecular Formula

    C19H15F3N4O2

    Molecular Weight

    388.3 g/mol

    IUPAC Name

    N-(1H-benzimidazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

    InChI

    InChI=1S/C19H15F3N4O2/c20-19(21,22)12-4-3-5-13(9-12)26-10-11(8-16(26)27)17(28)25-18-23-14-6-1-2-7-15(14)24-18/h1-7,9,11H,8,10H2,(H2,23,24,25,28)

    InChI Key

    MTOVUZKDJDSYON-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=NC4=CC=CC=C4N3

    Origin of Product

    United States

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